molecular formula C8H15ClN2 B3059717 4-Ethyl-4-piperidinecarbonitrile hydrochloride CAS No. 1205748-66-8

4-Ethyl-4-piperidinecarbonitrile hydrochloride

Cat. No.: B3059717
CAS No.: 1205748-66-8
M. Wt: 174.67
InChI Key: ZOCUAHPTSGPJKY-UHFFFAOYSA-N
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Description

4-Ethyl-4-piperidinecarbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is a solid substance that is often used in various chemical and pharmaceutical research applications . This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a nitrile group.

Preparation Methods

The synthesis of 4-Ethyl-4-piperidinecarbonitrile hydrochloride typically involves the reaction of 4-ethylpiperidine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-Ethyl-4-piperidinecarbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The nitrile group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

4-Ethyl-4-piperidinecarbonitrile hydrochloride is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of various biologically active compounds. In medicinal chemistry, it is used to develop new drugs and therapeutic agents. Additionally, it is employed in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds under different conditions .

Mechanism of Action

The mechanism of action of 4-Ethyl-4-piperidinecarbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-Ethyl-4-piperidinecarbonitrile hydrochloride can be compared with other similar compounds such as piperidine-4-carbonitrile hydrochloride and 4-ethyl-4-piperidinecarboxylic acid hydrochloride. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the nitrile group. This uniqueness contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

4-ethylpiperidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUAHPTSGPJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205748-66-8
Record name 4-Piperidinecarbonitrile, 4-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205748-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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